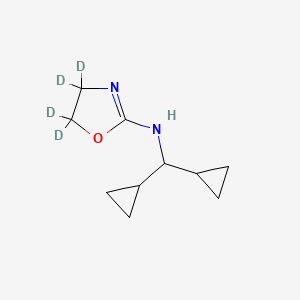![molecular formula C7H5ClN2 B1590481 2-Chloropyrazolo[1,5-a]pyridine CAS No. 60637-33-4](/img/structure/B1590481.png)
2-Chloropyrazolo[1,5-a]pyridine
Vue d'ensemble
Description
2-Chloropyrazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 60637-33-4 and a molecular weight of 152.58 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloropyrazolo[1,5-a]pyridine is 1S/C7H5ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H . This indicates that the compound has a pyrazolo[1,5-a]pyridine core with a chlorine atom attached .Physical And Chemical Properties Analysis
2-Chloropyrazolo[1,5-a]pyridine is a white to yellow solid at room temperature .Applications De Recherche Scientifique
Optical Applications
- Scientific Field : Materials Science
- Summary of Application : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : These compounds have simpler and greener synthetic methodology as compared to those of BODIPYS . Their photophysical properties are tunable .
- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
Anticancer Activity
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Pyrimidine derivatives, including Pyrazolo[1,5-a]pyrimidines, have been designed and developed for their anticancer activity .
- Methods of Application : Synthetic versatility of pyrimidine allows generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, dervatization of pyrimidine nitrogen and substitutions at of carbon at 2, 4, 5, and 6 positions .
- Results or Outcomes : In vitro cytotoxicity of pyrazolo[1,5-a]pyrimidine against cell lines HCT-116, A549, HepG2, and MCF-7 was reported . Certain compounds have shown the best cytotoxicity and cancer cell growth inhibitory properties compared to the standard drug DOX .
Fluorescent Molecules
- Scientific Field : Materials Science
- Summary of Application : A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Methods of Application : These compounds have simpler and greener synthetic methodology as compared to those of BODIPYS . Their photophysical properties are tunable .
- Results or Outcomes : The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .
Anti-Inflammatory Therapy
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used as PI3K δ inhibitors for anti-inflammatory therapy .
- Methods of Application : This structure is considered a potential future candidate for clinical trials in SLE treatment .
- Results or Outcomes : As a lead compound synthesized on a relatively large scale, this structure is considered a potential future candidate for clinical trials in SLE treatment .
Optoelectronic Devices
- Scientific Field : Materials Science
- Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used in the development of optoelectronic devices . They have unique chemical structure and versatility, optical behaviours, and biological properties .
- Methods of Application : The synthetic access methodologies of these compounds allow structural diversity . They are potential chelating agents for ions and have better solubility in green solvents .
- Results or Outcomes : Many promising innovations have been reported in different technological applications .
Sensors
- Scientific Field : Materials Science
- Summary of Application : Pyrazolo[1,5-a]pyrimidines have been used in the development of sensors . They have unique chemical structure and versatility, optical behaviours, and biological properties .
- Methods of Application : The synthetic access methodologies of these compounds allow structural diversity . They are potential chelating agents for ions and have better solubility in green solvents .
- Results or Outcomes : Many promising innovations have been reported in different technological applications .
Safety And Hazards
Propriétés
IUPAC Name |
2-chloropyrazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-5-6-3-1-2-4-10(6)9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRVWEZCIVDUPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484349 | |
| Record name | 2-chloropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrazolo[1,5-a]pyridine | |
CAS RN |
60637-33-4 | |
| Record name | 2-chloropyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














